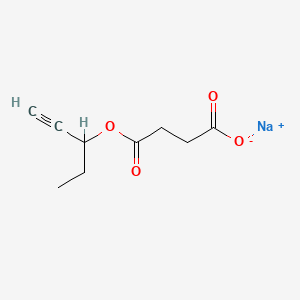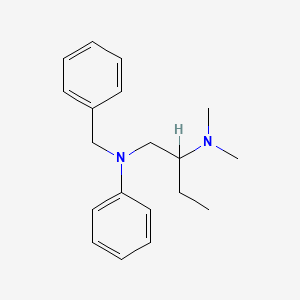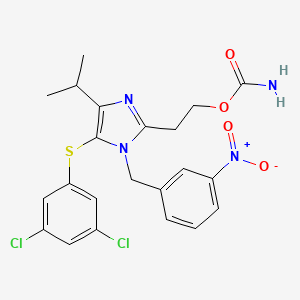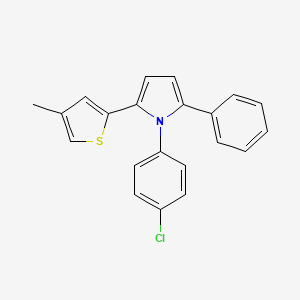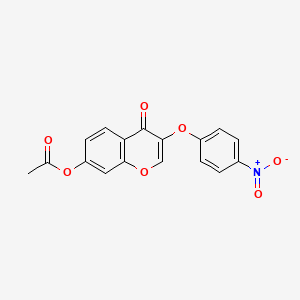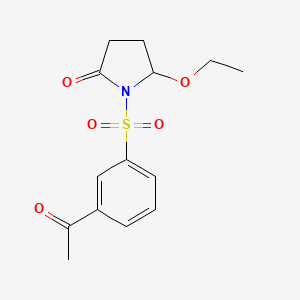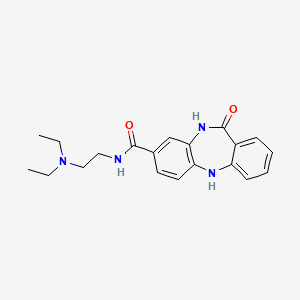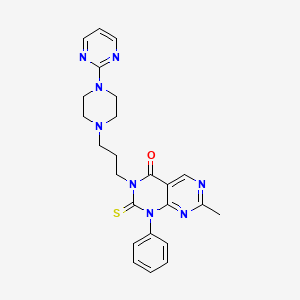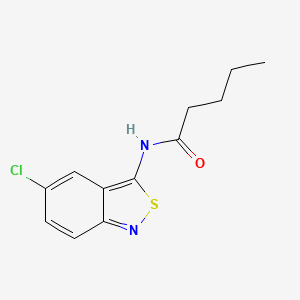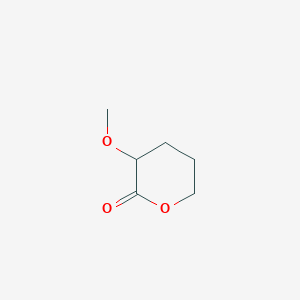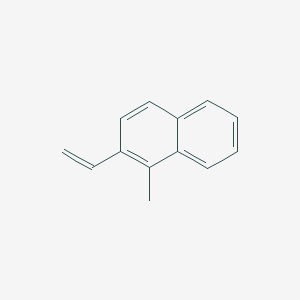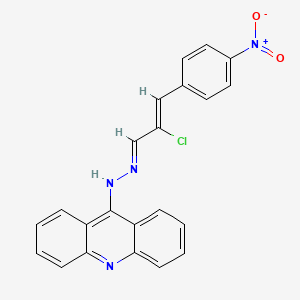
2-Chloro-3-(4-nitrophenyl)-2-propenal 9-acridinylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-(4-nitrophenyl)-2-propenal 9-acridinylhydrazone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is known for its unique structural properties, which make it a subject of study in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(4-nitrophenyl)-2-propenal 9-acridinylhydrazone typically involves a multi-step process. The initial step often includes the preparation of 2-Chloro-3-(4-nitrophenyl)-2-propenal, which is then reacted with 9-acridinylhydrazone under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and minimize costs. These methods often involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-(4-nitrophenyl)-2-propenal 9-acridinylhydrazone undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted acridinylhydrazone compounds.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-(4-nitrophenyl)-2-propenal 9-acridinylhydrazone has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex compounds.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-(4-nitrophenyl)-2-propenal 9-acridinylhydrazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Chloro-3-(4-nitrophenyl)-2-propenal 9-acridinylhydrazone include:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
94355-83-6 |
|---|---|
Molekularformel |
C22H15ClN4O2 |
Molekulargewicht |
402.8 g/mol |
IUPAC-Name |
N-[(E)-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]amino]acridin-9-amine |
InChI |
InChI=1S/C22H15ClN4O2/c23-16(13-15-9-11-17(12-10-15)27(28)29)14-24-26-22-18-5-1-3-7-20(18)25-21-8-4-2-6-19(21)22/h1-14H,(H,25,26)/b16-13-,24-14+ |
InChI-Schlüssel |
PALZRJBJTONZBB-DNSIDTQISA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N/N=C/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NN=CC(=CC4=CC=C(C=C4)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


